2'-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
The 4,5-dimethyl-1,3-thiazol-2-yl substituent on the carboxamide group introduces hydrogen-bonding and hydrophobic interactions, while the cyclopentyl moiety at the 2'-position modulates steric and lipophilic properties. Such structural features are critical for pharmacological activity, particularly in targeting enzymes or receptors requiring rigid, planar frameworks .
Properties
Molecular Formula |
C24H29N3O2S |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H29N3O2S/c1-15-16(2)30-23(25-15)26-21(28)20-18-11-5-6-12-19(18)22(29)27(17-9-3-4-10-17)24(20)13-7-8-14-24/h5-6,11-12,17,20H,3-4,7-10,13-14H2,1-2H3,(H,25,26,28) |
InChI Key |
XFLFGFILCWEXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2’-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, including the formation of the spiro structure and the introduction of the thiazolyl group. The synthetic route typically starts with the preparation of the cyclopentane and isoquinoline precursors, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The spirocyclic core is conserved across analogs, but substituents at the 2'-position and carboxamide-linked heterocycles vary significantly:
*Calculated based on analogous structures.
Pharmacokinetic and Physicochemical Properties
- Hydrogen-Bonding Capacity: The 4,5-dimethylthiazole moiety provides two methyl groups for hydrophobic interactions and a thiazole nitrogen for hydrogen bonding, contrasting with the carboxylic acid analogs’ ionizable carboxyl group .
- Metabolic Stability: Thiazole and thiadiazole rings generally resist oxidative metabolism, whereas isobutyl or sec-butyl chains may undergo β-oxidation .
Biological Activity
The compound 2'-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide represents a unique class of spirocyclic compounds characterized by its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 369.44 g/mol . Its structure includes a cyclopentyl group, a thiazole ring, and an isoquinoline moiety, which contribute to its diverse biological activities. The chemical structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H19N3O3S |
| Molecular Weight | 369.44 g/mol |
| LogP | 3.9921 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 62.793 Ų |
Antimicrobial Properties
Preliminary studies have indicated that 2'-cyclopentyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide exhibits significant antimicrobial activity. Research has shown that compounds with similar thiazole structures often display efficacy against various bacterial strains and fungi. For instance, thiazole derivatives are known for their anti-HIV , anti-inflammatory , and antimycobacterial activities .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably, spirocyclic compounds have been reported to interact with specific molecular targets in cancer pathways, enhancing their therapeutic potential .
A comparative analysis of similar spirocyclic compounds indicates that those with structural similarities to our compound often exhibit IC50 values in the low micromolar range against breast cancer cell lines .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity may involve:
- Interaction with DNA or RNA : Similar compounds have shown the ability to intercalate with nucleic acids.
- Enzyme inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signal transduction pathways.
Case Studies
Several case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A recent study tested the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Evaluation in Cancer Models : In a controlled experiment involving human breast cancer cell lines (MCF7), the compound exhibited an IC50 value of approximately 22 μM , indicating promising anticancer potential when compared to established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
